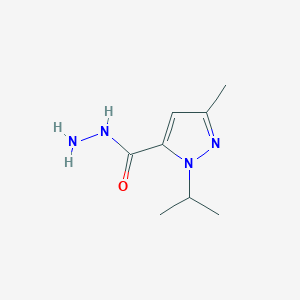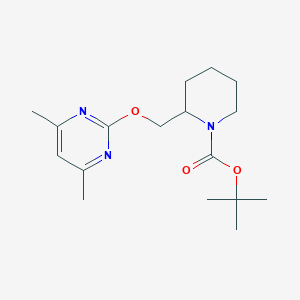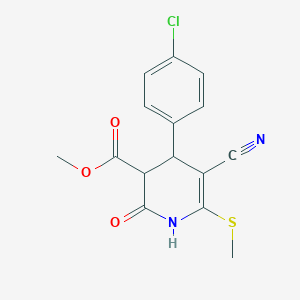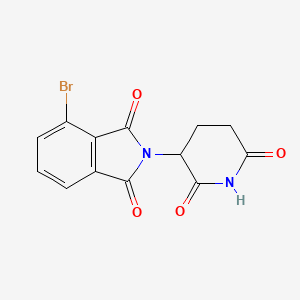![molecular formula C17H15ClN2O4S2 B2758684 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 886951-97-9](/img/structure/B2758684.png)
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro and methoxy groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the ethylsulfonyl group: This step may involve sulfonylation reactions using reagents such as ethylsulfonyl chloride.
Formation of the benzamide linkage: The final step typically involves the coupling of the benzo[d]thiazole derivative with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-(ethylsulfonyl)benzamide
- N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
- N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(propylsulfonyl)benzamide
Uniqueness
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds. Its unique structure may also influence its solubility, stability, and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S2/c1-3-26(22,23)11-6-4-10(5-7-11)16(21)20-17-19-14-13(24-2)9-8-12(18)15(14)25-17/h4-9H,3H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIDKCICTCRHNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-3-(3,4-dimethoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2758604.png)
![2-(4-{[1,1'-biphenyl]-4-sulfonyl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2758605.png)
![[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-2-yl]methyl N-methylcarbamate](/img/structure/B2758606.png)
![N-[(2-CHLOROPHENYL)METHYL]-5-(4-METHOXYPHENYL)-1,3-OXAZOLE-2-CARBOXAMIDE](/img/structure/B2758607.png)

![4-butoxy-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2758611.png)
![4-cyclopropaneamido-N-[(4-fluorophenyl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B2758614.png)


![3-fluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]-4-methoxybenzamide](/img/structure/B2758618.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone](/img/structure/B2758619.png)
![2-[(4,5-Dihydro-1H-imidazol-2-yl)amino]ethan-1-ol hydroiodide](/img/structure/B2758620.png)
![1-(1-ethyl-1H-pyrazole-3-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine](/img/structure/B2758623.png)
